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Compound Name: (Rac)-Tenofovir alafenamide-d5

Cat. No.: B2423890

An In-depth Comparison of Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate
(TDF) in Clinical Studies

Introduction

Tenofovir is a cornerstone of antiretroviral therapy for both Human Immunodeficiency Virus
(HIV) and Chronic Hepatitis B (CHB) infection. It is a nucleotide reverse transcriptase inhibitor
(NRTI) that requires intracellular phosphorylation to its active diphosphate form to exert its
antiviral effect.[1][2] The two most prominent oral prodrugs of tenofovir are tenofovir disoproxil
fumarate (TDF) and the newer tenofovir alafenamide (TAF).

TDF, approved in 2001, has demonstrated high efficacy and has been widely used.[3] However,
its use is associated with potential renal and bone toxicity, linked to the high plasma
concentrations of tenofovir required for therapeutic effect.[3][4] TAF was developed as a novel
prodrug to more efficiently deliver tenofovir into target cells (lymphocytes and hepatocytes).[5]
[6] This results in significantly lower plasma tenofovir levels—approximately 90% lower than
with TDF—thereby reducing off-target exposure to the kidneys and bone and improving its
safety profile.[6][7][8]

This guide provides an objective comparison of the efficacy and safety of TAF and TDF,
supported by data from key clinical trials and meta-analyses, for an audience of researchers,
scientists, and drug development professionals.
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Mechanism of Action: A Tale of Two Prodrugs

Both TAF and TDF are inactive prodrugs that must be metabolized to the active antiviral agent,
tenofovir diphosphate (TFV-DP). However, their activation pathways differ significantly, which is
the basis for their distinct safety profiles.

» Tenofovir Disoproxil Fumarate (TDF): After oral administration, TDF is rapidly hydrolyzed in
the plasma by esterases to release tenofovir.[4] This tenofovir is then taken up by cells and
phosphorylated to the active TFV-DP. This process leads to high circulating levels of
tenofovir in the plasma, exposing non-target organs like the kidneys and bones to the drug.

[4]

o Tenofovir Alafenamide (TAF): TAF is more stable in plasma and is primarily metabolized
intracellularly, within lymphocytes and hepatocytes, by the enzyme cathepsin A.[4][8] This
targeted intracellular conversion to tenofovir, and subsequent phosphorylation to TFV-DP,
achieves high intracellular concentrations of the active metabolite with much lower systemic
plasma tenofovir levels.[6][8]

This difference in activation is visualized in the pathway diagram below.
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Caption: Intracellular activation pathways of TAF and TDF.

Efficacy Comparison

Clinical trials have consistently demonstrated that TAF is non-inferior to TDF in terms of

virologic efficacy for both HIV and HBV treatment.

HIV-1 Treatment
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In treatment-naive adults with HIV-1, TAF-containing regimens have shown similar or, in some
cases, superior virologic suppression rates compared to TDF-containing regimens. A meta-
analysis of seven randomized controlled trials (RCTs) involving 6,269 participants found similar
virologic suppression effects at weeks 24, 48, and 96.[9] However, some analyses have found
a modest but statistically significant advantage for TAF when used in regimens boosted with
ritonavir or cobicistat.[6][10][11] In unboosted regimens, which are more common in modern
HIV treatment, no significant difference in efficacy is typically observed.[6][10][11]

Table 1: Virologic Suppression in HIV-1 Treatment-Naive Adults (Selected Studies)

Virologic
. Regimen . . Suppression (HIV-1
Study / Analysis ) Timepoint
Comparison RNA <50
copies/mL)
) EICIFITAF vs.
Arribas et al., 2017 Week 144 84.2% vs. 80.0%
EICIFITDF
B/FITAF vs.
Avihingsanon et al., DTG+F/TDF
Week 48 95% vs. 91%
2023[12] (HIVIHBV Co-
infection)
B/FITAF vs.
Avihingsanon et al., DTG+F/TDF
Week 96 87% vs. 88%
2023[12] (HIV/HBV Co-
infection)
Meta-analysis (Guo et  TAF-based vs. TDF-
Week 48 90.7% vs. 89.5%

al., 2020)[9] based

| Meta-analysis (Guo et al., 2020)[9] | TAF-based vs. TDF-based | Week 96 | 86.2% vs. 84.8% |

E/C/F = Elvitegravir/Cobicistat/Emtricitabine; B/F = Bictegravir/Emtricitabine; DTG =
Dolutegravir

Chronic Hepatitis B (CHB) Treatment
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For CHB, TAF has demonstrated comparable efficacy to TDF in achieving virological
suppression. Meta-analyses of RCTs have consistently found no significant difference between
the two drugs in reducing HBV DNA to undetectable levels.[13][14] However, several studies
and meta-analyses have shown that TAF is superior to TDF in achieving normalization of
alanine aminotransferase (ALT) levels, a key marker of liver inflammation.[13][14][15]

Table 2: Efficacy in Chronic Hepatitis B Treatment (Selected Studies at Week 96)

Study / Analysis Endpoint TAF TDF
Buti et al., 2019[15] HBV DNA <29

. 73% 75%
(HBeAg-positive) IU/mL
Buti et al., 2019[15]

_ HBV DNA <29 1U/mL 90% 91%
(HBeAg-negative)
Buti et al., 2019[15] o N )

ALT Normalization Significantly higher Lower
(Pooled)
Meta-analysis (Husa HBYV DNA
RR=1.00 -

et al., 2023)[13] Suppression

| Meta-analysis (Husa et al., 2023)[13] | ALT Normalization | RR=1.38 (Favors TAF) | - |

RR = Risk Ratio

Safety Comparison

The primary advantage of TAF over TDF lies in its improved safety profile, particularly
concerning renal and bone health.

Renal Safety

The higher plasma tenofovir concentrations associated with TDF lead to greater exposure and
potential toxicity to the proximal renal tubules.[4] A large pooled analysis of 26 clinical trials,
including over 9,000 participants, demonstrated the superior renal safety of TAF.[7][16][17]
Participants receiving TAF had significantly more favorable changes in renal biomarkers.
Critically, there were no cases of proximal renal tubulopathy (a specific type of kidney damage)
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in the TAF group, compared to 10 cases in the TDF group.[7][16] Discontinuations due to renal
adverse events were also significantly lower with TAF.[7][16]

Table 3: Key Renal Safety Outcomes

Parameter TAF TDF P-value Source

Pooled Analysis

(N=9322)
Proximal Renal
Pozniak et al.,
Tubulopathy 0 10 <0.001
2019[7][16]
Cases
Discontinuation 14/ 2962 Pozniak et al.,
3/6360 (0.05%) <0.001
due to Renal AE (0.47%) 2019[7][16]
Meta-analysis
(CHB)
Change in
Favored TAF Husa et al.,
Serum - <0.00001
(-0.02) 2023[13]

Creatinine (MD)

| Change in eGFR (MD) | Favored TAF (+3.55) | - | <0.0001 | Husa et al., 2023[13] |

AE = Adverse Event; MD = Mean Difference; eGFR = estimated Glomerular Filtration Rate

Bone Safety

TDF is known to cause a greater decrease in bone mineral density (BMD) compared to other
antiretrovirals.[18][19] Numerous studies have confirmed that TAF has a significantly smaller
impact on bone health.[9][18][19] In studies of CHB patients followed for 96 weeks, the mean
percentage decrease in hip and spine BMD was substantially less in patients receiving TAF
compared to TDF.[15][19][20] Furthermore, studies where patients were switched from a TDF-
containing regimen to a TAF-containing regimen showed significant improvements in both
spine and hip BMD.[18][21][22]

Table 4: Bone Mineral Density (BMD) Changes
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] ) . Mean % Change in Mean % Change in
Study / Population Timepoint

Hip BMD Spine BMD
CHB Treatment TAF vs. TDF TAF vs. TDF
Agarwal et al., -0.33% vs. -2.51% -0.75% vs. -2.57%

Week 96

2018[19] (p<0.001) (p<0.001)
HIV Treatment-Naive

-0.6% vs. -2.4% -1.0% vs. -3.4%
Sax et al., 2015[18] Week 48

(p<0.001) (p<0.001)

Switch to TAF vs. Stay  Switch to TAF vs. Stay

HIV Switch Study TDF TDF
on on

| Mills et al., 2018[18] | Week 48 | +1.5% vs. -0.3% (p<0.001) | +1.6% vs. -0.4% (p<0.001) |

Lipid Profile

An important distinction in the safety profiles is the effect on lipids. TAF has been associated
with less favorable lipid profiles compared to TDF. Studies have shown that patients taking TAF
experience greater increases in total cholesterol and low-density lipoprotein (LDL) cholesterol.
[13] This is thought to be partly due to a lipid-lowering effect of TDF that is absent with TAF.
This aspect requires careful monitoring in patients with pre-existing cardiovascular risk factors.

Table 5: Lipid Profile Changes

Parameter Finding Source

TAF associated with
LDL Cholesterol . Husa et al., 2023[13]
higher levels

| Total Cholesterol | TAF associated with higher levels | Maggiolo et al., 2019[21] |

Experimental Protocols: Pivotal Phase 3 CHB Trials
(Studies 108 & 110)
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The methodologies of the pivotal, international, randomized, double-blind Phase 3 trials
comparing TAF and TDF for CHB treatment (NCT01940341 and NCT01940471) provide a
clear example of the rigorous evaluation undertaken.[5][15]

o Study Design: Two concurrent Phase 3, randomized, double-blind, active-controlled, non-
inferiority trials. One study enrolled HBeAg-negative patients and the other HBeAg-positive
patients.

o Participant Population: Treatment-naive and treatment-experienced adults with chronic HBV
infection. Key inclusion criteria included HBV DNA levels 220,000 IU/mL (HBeAg-positive) or
>2,000 IU/mL (HBeAg-negative) and ALT levels >60 U/L for males or >38 U/L for females.
[23][24]

« Intervention: Participants were randomized in a 2:1 ratio to receive either TAF 25 mg once
daily or TDF 300 mg once dalily.

» Primary Efficacy Endpoint: The proportion of patients with HBV DNA levels below 29 IU/mL
at Week 48.

e Secondary and Safety Endpoints: Included ALT normalization, serological responses
(HBeAg/HBsAg loss/seroconversion), and safety assessments, with a focus on changes in
renal function (serum creatinine, eGFR) and bone mineral density (hip and spine BMD by
DXA scan) at weeks 24, 48, and 96.[15]
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Caption: Workflow for pivotal Phase 3 TAF vs. TDF trials in CHB.

Summary of Comparative Outcomes

The clinical data presents a clear picture of the relative strengths and weaknesses of TAF and
TDF. TAF maintains the high antiviral efficacy of TDF while significantly mitigating the
associated risks of renal and bone toxicity.
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Caption: Logical relationship of TAF vs. TDF key outcomes.

Conclusion

Clinical evidence from numerous randomized controlled trials and large-scale meta-analyses
robustly supports that Tenofovir Alafenamide (TAF) offers a significant evolution over Tenofovir
Disoproxil Fumarate (TDF). TAF provides comparable high-level virologic suppression for the
treatment of both HIV and CHB.[10][13][14] Its key advantage is a markedly improved safety
profile, with significantly lower risks of renal and bone toxicity due to its targeted intracellular
delivery and lower systemic tenofovir exposure.[7][15][16][19] While the potential for increased
lipid levels with TAF necessitates monitoring, its favorable bone and renal outcomes make it a
preferred therapeutic option, particularly for patients with, or at risk for, kidney or bone disease,
and for long-term antiretroviral therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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